9-Hpode

Übersicht

Beschreibung

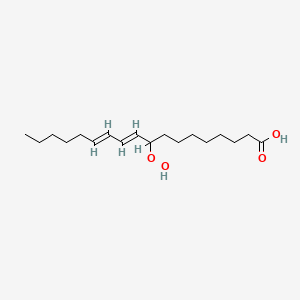

9-Hydroperoxyoctadecadienoic acid, commonly referred to as 9-Hpode, is a hydroperoxy fatty acid derived from linoleic acid. It is an intermediate in the metabolic pathway of linoleic acid and plays a significant role in various biological processes. The compound exists in two stereoisomeric forms: 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid and 9®-hydroperoxy-10(E),12(Z)-octadecadienoic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

9-Hydroperoxyoctadecadienoic acid can be synthesized through the lipoxygenase-catalyzed oxygenation of linoleic acid. The reaction involves the incorporation of molecular oxygen into linoleic acid, resulting in the formation of the hydroperoxy group at the 9th carbon position . The reaction conditions typically include the use of soybean lipoxygenase and molecular oxygen under controlled pH and temperature conditions .

Industrial Production Methods

Industrial production of 9-Hydroperoxyoctadecadienoic acid involves the large-scale enzymatic oxidation of linoleic acid using lipoxygenase enzymes derived from plant sources such as soybeans. The process is optimized to achieve high yields and purity of the desired hydroperoxy fatty acid .

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form hydroxy, keto, and epoxy derivatives.

Reduction: Reduction of the hydroperoxy group results in the formation of hydroxy derivatives.

Substitution: The hydroperoxy group can be substituted with other functional groups under specific reaction conditions.

Common Reagents and Conditions

Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, depending on the desired product.

Major Products Formed

Epoxy-ketones: Formed through heme-catalyzed oxidation.

Hydroxy derivatives: Resulting from the reduction of the hydroperoxy group.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

9-HpODE is an intermediate in the metabolic pathway of linoleic acid, specifically formed through the action of lipoxygenase enzymes. It exists in two stereoisomers: 9(S)-HpODE and 9(R)-HpODE, which differ in their spatial configuration at the hydroxy group. The compound has a molecular formula of C₁₈H₃₂O₄ and a molecular weight of approximately 312.4 g/mol .

Mediator of Inflammation and Pain

This compound is known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARβ. This activation influences the transcription of genes involved in inflammation and immune response. Additionally, it interacts with the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain perception, suggesting a role in mediating acute and chronic pain responses .

Role in Oxidative Stress

The compound is involved in oxidative-stress-related diseases. Elevated levels of this compound have been associated with conditions such as Alzheimer's disease, rheumatoid arthritis, and diabetic nephropathy. These associations suggest that this compound may serve as a biomarker for the progression of these diseases .

Biomarker Development

Research indicates that total hydroxy-octadecadienoic acids (tHODEs), including this compound, may be useful as biomarkers for various diseases. Studies have shown elevated levels of these metabolites in patients with chronic conditions such as hepatitis C and Alzheimer's disease, indicating their potential utility in clinical diagnostics .

Drug Target Exploration

Recent multi-omics analyses have identified pathways involving this compound that could serve as potential drug targets for managing diabetic nephropathy. By understanding its metabolic pathways and interactions, researchers aim to develop therapeutic strategies that mitigate its pathological effects .

Quality Indicator in Oils

In food science, this compound serves as an indicator of lipid oxidation in oils. Its formation during the heating of vegetable oils can be monitored to assess oil quality and stability. Research has demonstrated that different oils exhibit varying concentrations of this compound when subjected to heat treatment, making it a valuable marker for evaluating oil freshness and safety .

Nutritional Implications

As a derivative of linoleic acid, this compound contributes to the nutritional profile of foods containing this essential fatty acid. Its presence may influence the health benefits associated with dietary fats, particularly those related to heart health due to its role in modulating inflammatory responses .

Case Studies and Data Analysis

Wirkmechanismus

The mechanism of action of 9-Hydroperoxyoctadecadienoic acid involves its interaction with various molecular targets and pathways:

Oxidative Stress: The compound is involved in the generation of reactive oxygen species, which can lead to oxidative damage and modulation of cellular signaling pathways.

Lipid Peroxidation: Acts as an intermediate in the lipid peroxidation process, leading to the formation of various oxidized lipid products.

Gene Regulation: Influences the expression of genes involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

9-Hydroperoxyoctadecadienoic acid is similar to other hydroperoxy fatty acids, such as:

13-Hydroperoxyoctadecadienoic acid (13-Hpode): Another hydroperoxy derivative of linoleic acid with similar biological activities.

9-Hydroxyoctadecadienoic acid (9-Hode): A reduced form of 9-Hydroperoxyoctadecadienoic acid with distinct biological properties.

13-Hydroxyoctadecadienoic acid (13-Hode): A reduced form of 13-Hydroperoxyoctadecadienoic acid with overlapping but unique biological activities.

The uniqueness of 9-Hydroperoxyoctadecadienoic acid lies in its specific stereochemistry and its role as an intermediate in the oxidative metabolism of linoleic acid, which distinguishes it from other similar compounds .

Biologische Aktivität

9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HpODE) is a significant lipid hydroperoxide derived from the peroxidation of linoleic acid. It plays a crucial role in various biological processes, particularly in cell signaling and oxidative stress responses. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and implications in health and disease.

This compound is formed through the enzymatic action of lipoxygenases on linoleic acid, leading to the generation of hydroperoxides. The compound can also arise from non-enzymatic oxidation processes. Its structure includes a hydroperoxy group at the 9-position of the fatty acid chain, which is critical for its biological activity.

Activation of Receptors

- PPAR Activation :

- TRPV1 Channel Interaction :

- GPR132 Activation :

Oxidative Stress Response

Research indicates that exposure to this compound induces oxidative stress by increasing the oxidation of intracellular glutathione (GSH). This effect is dose-dependent and occurs independently of hydrogen peroxide production. The involvement of glutathione peroxidase 4 (GPx4) suggests that this compound alters redox status within cells, potentially influencing cell survival and apoptosis .

Cell Viability and Cytotoxicity

Studies assessing cell viability have shown that this compound can induce cytotoxic effects at higher concentrations. However, at lower concentrations (1-25 μM), it does not exhibit significant cytotoxicity in human airway epithelial cells (HAEC) or bronchial epithelial cells .

Atherosclerosis and Inflammation

Increased levels of this compound have been correlated with atherosclerotic plaques in patients, indicating its potential role as a biomarker for cardiovascular diseases. The compound's ability to modulate inflammatory responses suggests it may contribute to the pathophysiology of atherosclerosis .

Skin Health

Research involving ichthyotic dogs demonstrated elevated levels of this compound derivatives in their skin compared to healthy controls. This finding highlights the role of lipid peroxidation products in skin barrier dysfunction and inflammation .

Summary of Research Findings

Eigenschaften

IUPAC Name |

(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUNZIWGNMQSBM-SIGMCMEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63121-49-3 | |

| Record name | 9-Hydroperoxy-11,12-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063121493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-HYDROPEROXY-10,12-OCTADECADIENOIC ACID, (10E,12E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX214620K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.